N-[3-(2-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
“N-[3-(2-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound . It’s part of a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications . These compounds have been highlighted by the synthesis of known anti-inflammatory agents .
Synthesis Analysis
The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a core structure in the compound, was accomplished through the condensation of commercially available 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate . The reaction proceeded smoothly to provide regioselectively 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Future Directions
While the future directions for this specific compound are not mentioned in the sources, the interest in pyrazolo[1,5-a]pyrimidines has been highlighted by the synthesis of a known anti-inflammatory agent . Additionally, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .
Properties
IUPAC Name |
N-[3-(2-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F3N5O4/c1-16-7-5-6-10-23(16)39-20-12-18(11-19(13-20)35(37)38)31-26(36)22-15-25-32-21(17-8-3-2-4-9-17)14-24(27(28,29)30)34(25)33-22/h2-15H,1H3,(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWZIOHNXKRWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F3N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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